Spacer Length Directly Controls Avidin Binding Capacity: PEG2 vs. PEG11
In a head-to-head comparison of biotinylated lipid bilayers, Biotin-PEG2-Mal (PEG2 spacer) achieved an avidin binding mass of ~0.15 ng mm⁻², while the longer Biotin-PEG11-Mal (PEG11 spacer) achieved ~0.22 ng mm⁻² [1]. This represents a 47% increase in binding capacity for the longer spacer, directly attributable to the increased distance between the biotin moiety and the lipid surface, which reduces steric hindrance for avidin [1].
| Evidence Dimension | Avidin binding mass to biotinylated lipid bilayers |
|---|---|
| Target Compound Data | ~0.15 ng mm⁻² |
| Comparator Or Baseline | Biotin-PEG11-Mal (PEG11 spacer): ~0.22 ng mm⁻² |
| Quantified Difference | +47% for PEG11 |
| Conditions | Quartz Crystal Microbalance with Dissipation (QCM-D) on supported lipid bilayers; avidin binding to PDP-PE lipids functionalized with maleimide-PEG-biotin linkers. |
Why This Matters
For applications requiring maximal avidin surface density (e.g., high-sensitivity SPR biosensors), PEG11 is superior; however, for applications where steric constraints or precise molecular spacing are critical (e.g., single-molecule studies, proximity-dependent assays), the lower density of PEG2 may be advantageous, making procurement decisions dependent on the specific quantitative requirement.
- [1] Johnson, M. R., et al. (2020). Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers. Nanoscale Advances, 2(4), 1625-1633. View Source
